4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
Overview
Description
4-(3,4-Dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound characterized by its quinoxaline core structure and dichlorobenzoyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-phenylenediamine with a suitable dicarboxylic acid or its derivatives. The dichlorobenzoyl group is then introduced through a subsequent acylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized to form quinoxalinedione derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinoxalinedione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with quinoxaline cores. Biology: It serves as a potential inhibitor for various biological targets, including enzymes and receptors. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and bacterial infections. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone exerts its effects involves interaction with specific molecular targets. The dichlorobenzoyl group can bind to enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Quinoxaline: A simpler analog without the dichlorobenzoyl group.
Quinoxalinedione: An oxidized form of quinoxaline.
Dihydroquinoxaline: A reduced form of quinoxaline.
Uniqueness: 4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone stands out due to its specific dichlorobenzoyl group, which imparts unique chemical and biological properties compared to its analogs. This group enhances the compound's reactivity and potential for diverse applications.
Properties
IUPAC Name |
4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9-15(21)19-13-4-2-3-5-14(13)20(9)16(22)10-6-7-11(17)12(18)8-10/h2-9H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIKDAXPTNZQHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324203 | |
Record name | 4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679159 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1009335-95-8 | |
Record name | 4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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